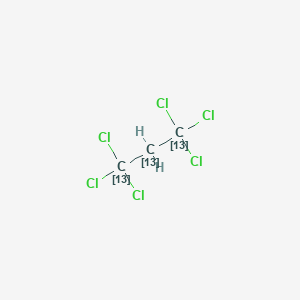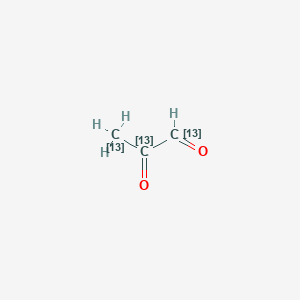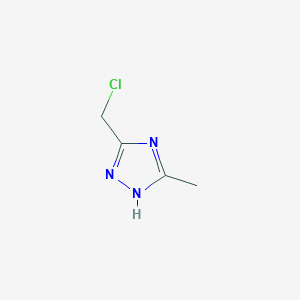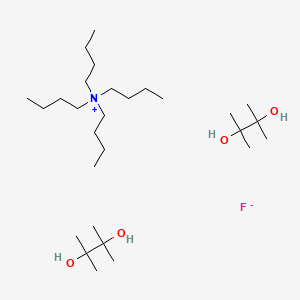
Methanesulfonyl Chloride-d3,13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonyl Chloride-d3,13C is a deuterium and carbon-13 labeled compound, which is a derivative of methanesulfonyl chloride. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine. The molecular formula of this compound is
CClD3O2S
, and it has a molecular weight of 118.56 g/mol .Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonyl Chloride-d3,13C can be synthesized through the chlorination of methanesulfonic acid-d3,13C. The reaction typically involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from affecting the product, as this compound is hygroscopic .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonyl Chloride-d3,13C undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form methanesulfonyl derivatives.
Reduction Reactions: It can be reduced to methanesulfonic acid-d3,13C.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Methanesulfonyl Derivatives: Formed through substitution reactions.
Methanesulfonic Acid-d3,13C: Formed through reduction reactions.
Higher Oxidation State Compounds: Formed through oxidation reactions.
Applications De Recherche Scientifique
Methanesulfonyl Chloride-d3,13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Used in the production of labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of Methanesulfonyl Chloride-d3,13C involves its reactivity with nucleophiles, leading to the formation of methanesulfonyl derivatives. The isotopic labeling allows for detailed tracking of the compound in various reactions and pathways. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological studies or reaction intermediates in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: The non-labeled version of Methanesulfonyl Chloride-d3,13C.
Methanesulfonic Acid: The reduced form of Methanesulfonyl Chloride.
Methanesulfonyl Fluoride: Another sulfonyl halide with similar reactivity.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium and carbon-13 labels allow for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
CH3ClO2S |
|---|---|
Poids moléculaire |
118.56 g/mol |
Nom IUPAC |
trideuterio(113C)methanesulfonyl chloride |
InChI |
InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1D3 |
Clé InChI |
QARBMVPHQWIHKH-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])S(=O)(=O)Cl |
SMILES canonique |
CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B12054873.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12054878.png)
![N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12054883.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12054895.png)



